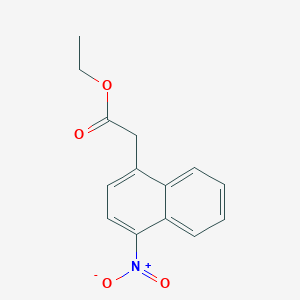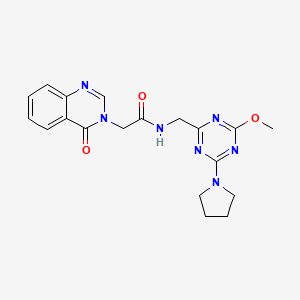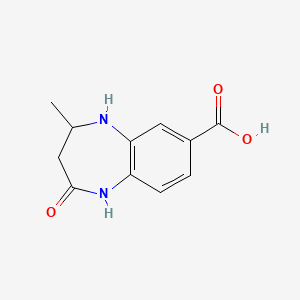![molecular formula C18H24N2O3 B2713121 N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2361800-84-0](/img/structure/B2713121.png)
N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide, commonly known as HPPCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPCP is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
HPPCP exerts its effects by binding to and activating the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the perception of pain and inflammation. HPPCP binding to TRPV1 results in the opening of the channel, leading to the influx of calcium ions and the subsequent release of neuropeptides that mediate pain and inflammation.
Biochemical and Physiological Effects:
HPPCP has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. HPPCP has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of neurodegenerative diseases. Additionally, HPPCP has been shown to have antioxidant properties, reducing oxidative stress and inflammation in various tissues.
实验室实验的优点和局限性
HPPCP has several advantages for lab experiments, including its high potency and selectivity for TRPV1, making it an ideal tool for studying the role of TRPV1 in pain and inflammation. However, HPPCP has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
Future research on HPPCP should focus on further elucidating its mechanism of action and its potential applications in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, further optimization of the synthesis method and the development of more soluble analogs of HPPCP could enhance its potential as a therapeutic agent. Finally, the development of more specific and selective TRPV1 agonists could provide new insights into the role of TRPV1 in health and disease.
合成方法
HPPCP is synthesized using a specific method that involves the reaction of 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylic acid with 4-bromoacetophenone in the presence of a base. The resulting intermediate is then reacted with prop-2-enamide to produce HPPCP. The synthesis method has been optimized to produce HPPCP in high yields with high purity.
科学研究应用
HPPCP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. HPPCP has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. HPPCP has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[4-[4-(2-hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-16(21)19-15-7-5-13(6-8-15)17(22)20-11-9-14(10-12-20)18(2,3)23/h4-8,14,23H,1,9-12H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONOUGKUEDLNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)
![7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2713048.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)
![2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2713050.png)


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B2713056.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2713059.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-4-methylpiperazine](/img/structure/B2713060.png)